molecular formula C6H6N4O B12370796 7-methyl-5H-purin-6-one

7-methyl-5H-purin-6-one

Cat. No.: B12370796
M. Wt: 150.14 g/mol
InChI Key: NPRKMRPLBHJNFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5H-purin-6-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methyl-8-oxopurine, while substitution reactions can yield various 7-substituted purine derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-5H-purin-6-one involves its interaction with nucleic acids and proteins. The compound can be incorporated into DNA, where it affects the structure and function of the genetic material. It also interacts with various enzymes involved in nucleic acid metabolism, influencing their activity and regulation .

Comparison with Similar Compounds

  • 6-Amino-7-methylpurine
  • 7-Methylguanine
  • 7-Methylxanthine

Comparison: While 7-Methyl-5H-purin-6-one shares structural similarities with these compounds, it is unique in its specific methylation pattern and biological activity. For example, 7-Methylguanine is another methylated purine but differs in its position of methylation and resulting biological effects .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyl-5H-purin-6-one

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-4H,1H3

InChI Key

NPRKMRPLBHJNFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=NC(=O)C21

Origin of Product

United States

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